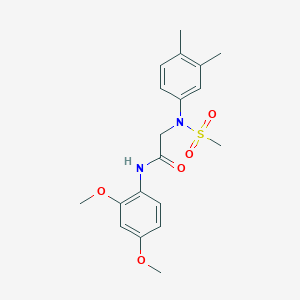
N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide: is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of methoxy, dimethyl, and methylsulfonyl groups attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding imine.
Introduction of the 3,4-dimethylphenyl group: The imine is then subjected to a reductive amination reaction with 3,4-dimethylphenylamine in the presence of a reducing agent such as sodium borohydride.
Attachment of the methylsulfonyl group: The final step involves the sulfonylation of the amine group using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The imine and sulfonyl groups can be reduced to amines and thiols, respectively, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and thiols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and properties.
Mescaline: A related compound with additional methoxy groups, known for its psychoactive properties.
Bevantolol: A compound synthesized using similar intermediates, used as a beta-blocker in medicine.
Uniqueness
N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of methoxy, dimethyl, and methylsulfonyl groups, which confer specific chemical and biological properties not found in other similar compounds
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13-6-7-15(10-14(13)2)21(27(5,23)24)12-19(22)20-17-9-8-16(25-3)11-18(17)26-4/h6-11H,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPCXGVIGBIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide](/img/structure/B6066712.png)
![1-benzyl-4-(3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6066718.png)
![1-(4-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B6066743.png)
![2-[(4-ethoxyphenyl)amino]-N'-(1H-indol-3-ylmethylene)acetohydrazide](/img/structure/B6066748.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B6066750.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6066757.png)
![6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6066764.png)
![(3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone](/img/structure/B6066770.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide](/img/structure/B6066781.png)
![(4-Fluorophenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone](/img/structure/B6066786.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(methylthio)benzamide](/img/structure/B6066797.png)
![2-[1-(2-ethoxybenzyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6066802.png)
![6-bromo-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6066806.png)
![7-(dimethylamino)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6066810.png)
